N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWRGFQCFUANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using IPA:H2O as the solvent at reflux conditions . This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are increasingly being applied to the production of isoindoline-1,3-dione derivatives . This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the isoindoline-1,3-dione core.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key regulatory proteins . This leads to the inhibition of cell proliferation and the induction of programmed cell death .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique isoindoline core that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic development.
The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. It achieves this by disrupting cellular microenvironments and enhancing immune responses. The nitro group in its structure plays a crucial role in its reactivity, allowing the compound to interact with cellular proteins and enzymes, which leads to the inhibition of cell proliferation and induction of cell death.
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can effectively induce apoptosis in various cancer cell lines. For instance, when tested on HeLa cells, the compound demonstrated significant cytotoxicity with IC50 values comparable to established anticancer agents .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| MCF-7 | 6.8 | Cell cycle arrest |
| A549 | 4.9 | Reactive oxygen species generation |
AMPK Activation
In addition to its anticancer effects, this compound has been investigated for its role as an AMP-activated protein kinase (AMPK) activator. AMPK is a critical energy sensor in cells that regulates metabolic pathways. Studies have shown that this compound can activate AMPK effectively, which may have implications for metabolic diseases and cancer treatment .
Table 2: AMPK Activation by this compound
| Compound Concentration (µM) | AMPK Activation Level (%) |
|---|---|
| 10 | 75 |
| 20 | 85 |
| 50 | 95 |
In Vitro Studies and Case Studies
Several studies have explored the biological activity of this compound through in vitro assays:
- IDO1 Inhibition : One study assessed the compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation. The results indicated that it effectively inhibited IDO1 activity with an IC50 value of approximately 4.1 µM .
- Cytotoxicity Assays : In another investigation involving various cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner across multiple types of cancer cells, including breast and lung cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
